molecular formula C10H9N3O6 B12593496 3-(2-Hydroxyethyl)-4,6-dinitro-1H-indol-5-ol CAS No. 875666-44-7

3-(2-Hydroxyethyl)-4,6-dinitro-1H-indol-5-ol

Cat. No.: B12593496
CAS No.: 875666-44-7
M. Wt: 267.19 g/mol
InChI Key: GIXSYNKWEIQMNM-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)-4,6-dinitro-1H-indol-5-ol is a complex organic compound that belongs to the indole family Indoles are heterocyclic compounds that play significant roles in various biological processes and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)-4,6-dinitro-1H-indol-5-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of an indole derivative followed by the introduction of the hydroxyethyl group. The nitration process usually requires strong nitrating agents such as nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired positions on the indole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)-4,6-dinitro-1H-indol-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Introduction of various functional groups at the nitro-substituted positions.

Scientific Research Applications

3-(2-Hydroxyethyl)-4,6-dinitro-1H-indol-5-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)-4,6-dinitro-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyethyl group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Hydroxyethyl)-1H-indole-5-ol: Lacks the nitro groups, resulting in different chemical reactivity and biological activity.

    4,6-Dinitro-1H-indole-5-ol:

    3-(2-Hydroxyethyl)-4-nitro-1H-indole-5-ol: Contains only one nitro group, leading to different reactivity and properties.

Uniqueness

3-(2-Hydroxyethyl)-4,6-dinitro-1H-indol-5-ol is unique due to the combination of hydroxyethyl and dinitro functional groups, which impart distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

875666-44-7

Molecular Formula

C10H9N3O6

Molecular Weight

267.19 g/mol

IUPAC Name

3-(2-hydroxyethyl)-4,6-dinitro-1H-indol-5-ol

InChI

InChI=1S/C10H9N3O6/c14-2-1-5-4-11-6-3-7(12(16)17)10(15)9(8(5)6)13(18)19/h3-4,11,14-15H,1-2H2

InChI Key

GIXSYNKWEIQMNM-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C(=CN2)CCO

Origin of Product

United States

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